REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Zr:6].O>C(O)CC.CC(O)C>[CH3:4][CH2:3][CH2:2][CH2:1][O-:5].[CH3:4][CH2:3][CH2:2][CH2:1][O-:5].[CH3:4][CH2:3][CH2:2][CH2:1][O-:5].[CH3:4][CH2:3][CH2:2][CH2:1][O-:5].[Zr+4:6] |f:5.6.7.8.9|
|
Name
|
|
Quantity
|
171.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
with rapid stirring for two minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
WAIT
|
Details
|
to stand for three hours
|
Duration
|
3 h
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |